molecular formula C11H11BrN2 B15259329 2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole

2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole

Cat. No.: B15259329
M. Wt: 251.12 g/mol
InChI Key: FHTRWQZIKIHZNX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5-dimethyl-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromophenyl group at position 2 and methyl groups at positions 4 and 5 makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole typically involves the condensation of 4-bromoaniline with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroimidazoles.

Scientific Research Applications

2-(4-Bromophenyl)-4,5-dimethyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-4,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

2-(4-bromophenyl)-4,5-dimethyl-1H-imidazole

InChI

InChI=1S/C11H11BrN2/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3,(H,13,14)

InChI Key

FHTRWQZIKIHZNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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